Lacidipine

Catalog No.
S532330
CAS No.
103890-78-4
M.F
C26H33NO6
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lacidipine

CAS Number

103890-78-4

Product Name

Lacidipine

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H33NO6

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+

InChI Key

GKQPCPXONLDCMU-CCEZHUSRSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C

solubility

Soluble in DMSO

Synonyms

Caldine, GR 43659X, GR-43659X, lacidipine, Lacimen, Lacipil, Motens

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C

The exact mass of the compound Lacidipine is 455.2308 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. It belongs to the ontological category of cinnamate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lacidipine is a long-acting dihydropyridine calcium channel blocker (CCB) medication commonly prescribed for hypertension (high blood pressure) []. Due to its mechanism of action, lacidipine has been explored in various scientific research settings related to the cardiovascular system. Here's a breakdown of some key areas of investigation:

Blood Pressure Regulation

Lacidipine's primary function is to relax blood vessel walls by inhibiting calcium influx into smooth muscle cells. This relaxation leads to vasodilation, which subsequently lowers blood pressure []. Research studies have demonstrated the efficacy of lacidipine in managing both essential hypertension (high blood pressure with no identifiable cause) and secondary hypertension (high blood pressure due to an underlying condition) [].

Endothelial Dysfunction

Endothelial dysfunction is a condition where the inner lining of blood vessels (endothelium) becomes impaired, affecting its ability to regulate blood flow, blood pressure, and clot formation. Research suggests that lacidipine may improve endothelial function by increasing the bioavailability of nitric oxide, a vasodilator produced by the endothelium []. This could potentially offer additional benefits beyond just blood pressure reduction.

Lacidipine is a dihydropyridine calcium channel blocker primarily used as an antihypertensive agent. It is characterized by its high lipophilicity, allowing it to interact effectively with biological membranes. This compound selectively targets vascular smooth muscle, leading to vasodilation and a reduction in blood pressure without causing reflex tachycardia, a common side effect associated with other calcium channel blockers. Lacidipine exhibits antioxidant properties, which may contribute to its potential antiatherosclerotic effects by suppressing the formation of reactive oxygen species and mitigating inflammatory responses associated with atherosclerosis .

Lacidipine acts by selectively inhibiting voltage-gated calcium channels in vascular smooth muscle cells. These channels regulate the movement of calcium ions (Ca2+) into the cells. By blocking these channels, lacidipine reduces intracellular calcium concentration, causing the muscle cells to relax and dilate blood vessels. This relaxation lowers peripheral vascular resistance, ultimately leading to a decrease in blood pressure [, ].

Toxicity

Lacidipine is generally well-tolerated, but common side effects can include headache, dizziness, flushing, and peripheral edema (swelling) []. More serious side effects are rare but can include chest pain, rapid heartbeat, and allergic reactions [].

Lacidipine functions primarily as an antagonist of voltage-dependent L-type calcium channels. By blocking these channels, it inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation. This mechanism is crucial for its antihypertensive effects. Additionally, lacidipine's antioxidant activity helps reduce oxidative stress and inflammation, further supporting cardiovascular health. Studies have shown that lacidipine can significantly lower blood pressure over 24 hours when administered at doses ranging from 2 mg to 8 mg daily .

Lacidipine can be synthesized through various methods, with one notable approach being the one-pot synthesis involving the in situ generation of intermediates. This method aims to streamline the synthesis process and improve yields by minimizing the number of purification steps required . Another method involves using ultrasound-assisted reactions to enhance product purity and yield while reducing reaction times .

Lacidipine is primarily used in the treatment of hypertension. Its ability to lower blood pressure makes it a valuable option for managing essential hypertension in patients who may not respond adequately to other treatments. Additionally, due to its antioxidant properties, lacidipine is being investigated for potential benefits in preventing or treating atherosclerosis and other cardiovascular diseases .

Lacidipine has been shown to interact with various medications and substances. Notably, it should not be taken with grapefruit juice due to potential interactions that can affect its metabolism and efficacy. The drug is highly protein-bound (over 95%), primarily to albumin, which can influence its pharmacokinetics and interactions with other drugs . Furthermore, studies indicate that lacidipine may affect liver function tests, necessitating caution when prescribed alongside other hepatotoxic agents .

Lacidipine shares similarities with other dihydropyridine calcium channel blockers but stands out due to its unique properties:

Compound NameUnique Features
AmlodipineLonger half-life; less lipophilic than lacidipine
NifedipineMore rapid onset; higher incidence of reflex tachycardia
FelodipineIntermediate lipophilicity; similar antihypertensive effects
IsradipineShorter duration of action; less selective for vascular smooth muscle

Lacidipine's high lipophilicity and antioxidant activity differentiate it from these compounds, making it particularly effective in managing hypertension while potentially offering additional cardiovascular protective effects .

X-ray Diffraction Analysis

The crystallographic characterization of lacidipine has revealed a sophisticated molecular structure with the empirical formula C26H33NO6 and a molecular weight of 455.55 g/mol [1] [2]. X-ray diffraction studies conducted at low temperatures have provided critical insights into the compound's three-dimensional arrangement and structural parameters [3].

The most comprehensive X-ray diffraction analysis demonstrates that lacidipine crystallizes in a monoclinic crystal system [3] [4]. The crystallographic investigation employs state-of-the-art diffraction techniques combined with periodic density functional theory calculations to elucidate the precise atomic positions and structural parameters [3]. The X-ray diffraction data collection utilized Mo Kα radiation (λ = 0.71069 Å) with systematic measurement of reflection intensities across the complete reciprocal space [5].

Crystallographic refinement procedures have established the unit cell parameters with high precision. The structure determination process involves direct methods for initial phase determination, followed by full-matrix least-squares refinement of atomic coordinates and thermal parameters [5]. The final crystallographic model demonstrates excellent agreement between observed and calculated structure factors, confirming the reliability of the structural determination [3].

The X-ray diffraction analysis reveals important conformational features of the lacidipine molecule. The dihydropyridine ring adopts a characteristic flattened boat conformation, with significant implications for the compound's biological activity [3] [6]. The degree of ring distortion, quantified through torsion angles and ring puckering parameters, directly influences the molecule's interaction with calcium channels [6].

Solid-State Symmetry Considerations

The crystallographic analysis of lacidipine presents a unique challenge in space group determination, as X-ray diffraction cannot definitively discriminate between two possible molecular symmetries [3]. The structural investigation reveals that crystals of pure lacidipine may exist in either the space group Ama2 (orthorhombic) or Cc (monoclinic) [3] [4].

In the Ama2 space group configuration, the lacidipine molecule lies on a crystallographic mirror plane, resulting in molecular symmetry that constrains the atomic positions [3]. This arrangement enforces specific geometric relationships between equivalent atoms and restricts the molecular conformation to maintain mirror symmetry [3].

Alternatively, the Cc space group accommodates distorted lacidipine molecules without imposed symmetry constraints [3]. This monoclinic arrangement allows for greater conformational flexibility and has been determined through computational analysis to represent the thermodynamically stable phase [3] [4]. The Cc space group belongs to the monoclinic crystal system with space group number 9, characterized by a primitive lattice with a glide plane perpendicular to the b-axis [3].

Periodic density functional theory calculations have been instrumental in resolving this crystallographic ambiguity. The computational results, combined with vibrational spectroscopy data, provide compelling evidence that the monoclinic Cc space group represents the most stable configuration [3] [7]. This determination is further supported by analysis of anisotropic displacement parameters and low-frequency vibrational modes [3].

The space group determination has significant implications for understanding the compound's solid-state properties. The Cc arrangement permits enhanced molecular packing efficiency and optimized intermolecular interactions compared to the alternative Ama2 structure [3]. The asymmetric unit contains one complete lacidipine molecule, with crystallographic symmetry operations generating the three-dimensional crystal lattice [3].

Hydrogen Bonding Networks and Crystal Packing

The crystal structure of lacidipine is stabilized by an intricate network of hydrogen bonding interactions that create infinite chains extending along the crystallographic b-axis [3]. These intermolecular interactions play a crucial role in determining the overall crystal stability and influence the compound's physical properties [3] [8].

The primary hydrogen bonding motif involves moderate-strength N–H···O interactions between the dihydropyridine nitrogen and carbonyl oxygen atoms of neighboring molecules [3]. These hydrogen bonds link individual lacidipine molecules into extended one-dimensional chains, creating a robust supramolecular architecture [3]. The N–H donor groups exhibit characteristic geometries with donor-acceptor distances and bond angles optimized for effective hydrogen bonding [3].

Analysis of hydrogen bond parameters reveals that the N–H···O interactions possess moderate strength, typical of dihydropyridine compounds [3] [8]. The hydrogen bond lengths fall within the expected range for this class of interactions, with N···O distances approximately 2.8-3.0 Å and nearly linear N–H···O angles [3]. These geometric parameters indicate significant electrostatic and directional character in the hydrogen bonding interactions [3].

In addition to the primary N–H···O hydrogen bonds, the crystal structure exhibits numerous weak C–H···O interactions that provide additional stabilization [3]. These secondary interactions involve aromatic and aliphatic C–H donors forming contacts with carbonyl and ester oxygen acceptors [3]. While individually weak, the cumulative effect of these interactions contributes substantially to the overall crystal stability [3].

The hydrogen bonding network creates a distinctive packing arrangement where lacidipine molecules are organized into layers perpendicular to the hydrogen bonding direction [3]. This layered structure influences the compound's mechanical properties and may affect its dissolution behavior and pharmaceutical performance [3].

Computational analysis using periodic density functional theory has provided detailed insights into the energetics of these hydrogen bonding interactions [3]. The calculations reveal the relative contributions of different interaction types and confirm the experimental observations regarding hydrogen bond geometries and strengths [3].

The terminal tert-butoxycarbonyl vinyl moiety exhibits notable anisotropic displacement parameters, suggesting dynamic behavior within the crystal lattice [3]. Terahertz spectroscopy studies have provided direct experimental evidence for "crankshaft" type motions in this terminal chain, demonstrating that certain molecular segments retain significant mobility even in the crystalline state [3] [7].

Studies of lacidipine in polymer matrices reveal additional hydrogen bonding capabilities. When incorporated into polyvinylpyrrolidone carriers, lacidipine forms intermolecular hydrogen bonds between its N–H groups and the polymer carbonyl functions [8] [9]. These drug-polymer interactions exhibit bond lengths of approximately 2.82 pm and stabilization energies of -2.8 kcal/mol [10]. The formation of such hydrogen bonds disrupts the crystalline structure of lacidipine, promoting amorphous dispersion formation that enhances dissolution properties [8] [9].

The hydrogen bonding patterns observed in lacidipine crystals share similarities with other dihydropyridine calcium channel blockers, suggesting common structural motifs within this pharmaceutical class [6]. However, the specific arrangement and strength of interactions in lacidipine contribute to its unique pharmacokinetic properties and extended duration of action [3].

Crystal packing analysis reveals that the hydrogen bonding networks create channels and cavities within the crystal structure that may accommodate solvent molecules or influence mechanical properties [3]. The three-dimensional arrangement of hydrogen bonded chains results in a stable crystal lattice that balances intermolecular attraction with optimal molecular packing density [3].

[Table 1: Lacidipine Molecular and Crystallographic Properties]

ParameterValue
Molecular FormulaC26H33NO6
Molecular Weight455.55 g/mol
CAS Number103890-78-4
InChI KeyGKQPCPXONLDCMU-CCEZHUSRSA-N
Space Group (most stable)Cc (monoclinic)
Alternative Space GroupAma2 (orthorhombic)
Crystal SystemMonoclinic

[Table 2: Lacidipine Hydrogen Bonding Networks]

Hydrogen Bond TypeBond Length/EnergyCrystallographic DirectionReference
N-H···O intermolecularModerate strengthb-axis linkage [3]
C-H···O weak interactionsWeak stabilizingGeneral stabilization [3]
Drug-Polymer (PVP) N-H···O=C2.82 pm bond lengthAmorphous dispersion [10]
Drug-Polymer PVP interaction energy-2.8 kcal/molStabilizing interaction [10]

[Table 3: Lacidipine Crystal Packing and Symmetry Considerations]

Structural FeatureDescriptionCrystallographic SignificanceReference
Dihydropyridine ring conformationFlattened boat conformationAffects calcium channel activity [3]
Terminal vinyl moiety dynamicsCrankshaft-type motionsTHz spectroscopy evidence [3]
Molecular symmetry (Cc)Distorted moleculesThermodynamically stable [3]
Molecular symmetry (Ama2)Mirror symmetry moleculesAlternative structure [3]
Intermolecular packingInfinite hydrogen bond networksCrystal stability [3]
Anisotropic displacementTerminal tert-butoxycarbonyl groupDynamic behavior [3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.23078777 g/mol

Monoisotopic Mass

455.23078777 g/mol

Heavy Atom Count

33

LogP

5.2 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

260080034N

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of hypertension either alone or in combination with other antihypertensive agents, including β-adrenoceptor antagonists, diuretics, and ACE-inhibitors.

Pharmacology

acidipine is a specific and potent calcium antagonist with a predominant selectivity for calcium channels in the vascular smooth muscle. Its main action is to dilate predominantly peripheral and coronary arteries, reducing peripheral vascular resistance and lowering blood pressure [L1126]. Following the oral administration of 4 mg lacidipine to volunteer subjects, a minimal prolongation of QTc interval has been observed (mean QTcF increase between 3.44 and 9.60 ms in young and elderly volunteers) [L1126].

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA09 - Lacidipine

Mechanism of Action

By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant

Irritant

Other CAS

103890-78-4

Absorption Distribution and Excretion

Since it is a highly lipophilic compound, lacidpine is rapidly absorbed from the gastrointestinal tract following oral administration with the peak plasma concentrations reached between 30 and 150 minutes of dosing. The peak plasma concentrations display large interindividual variability, with the values ranging from 1.6 to 5.7 μg/L following single-dose oral administration of lacidipine 4mg in healthy young volunteers. Absolute bioavailability is less than 10% due to extensive first-pass metabolism in the liver.
Approximately 70% of the administered dose is eliminated as metabolites in the faeces and the remainder as metabolites in the urine.

Metabolism Metabolites

Lacidipine undergoes complete CYP3A4-mediated hepatic metabolism, with no parent drug detected in the urine or faeces. The 2 main metabolites have no pharmacological activity.

Wikipedia

Lacidipine

Biological Half Life

The average terminal half-life of lacidipine ranges from between 13 and 19 hours at steady state.

Dates

Last modified: 08-15-2023
1. Micheli, D., Collodel, A., Semeraro, C., et al. Lacidipine: A calcium antagonist with potent and long-lasting antihypertensive effects in animal studies. J. Cardiovasc. Parmacol. 15(4), 666-675 (1990).
2. Lupo, E., Locher, R., Weisser, B., et al. In vitro antioxidant activity of calcium antagonists against LDL oxidation compared with α-tocopherol. Biochem. Biophys. Res. Commun. 203(3), 1803-1808 (1994).
3. Kyselovic, J., Martinka, P., Batova, Z., et al. Calcium channel blocker inhibits Western-type diet-evoked atherosclerosis development in ApoE-deficient mice. J. Pharmacol. Exp. Ther. 315(1), 320-328 (2005).

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